molecular formula C6H8ClF3O3S B2605470 [5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride CAS No. 2126162-12-5

[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride

Cat. No.: B2605470
CAS No.: 2126162-12-5
M. Wt: 252.63
InChI Key: PERNUUIYRUMPMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride is a chemical compound with the molecular formula C6H8ClF3O3S and a molecular weight of 252.64 g/mol . It is known for its unique structure, which includes a trifluoromethyl group attached to an oxolane ring, and a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride typically involves the reaction of [5-(Trifluoromethyl)oxolan-2-yl]methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring strict control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride has several applications in scientific research:

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates, particularly those requiring the trifluoromethyl group for enhanced metabolic stability and bioavailability.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride is unique due to the presence of both the trifluoromethyl group and the sulfonyl chloride group. This combination imparts distinct reactivity and stability, making it a valuable reagent in organic synthesis and scientific research .

Properties

IUPAC Name

[5-(trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClF3O3S/c7-14(11,12)3-4-1-2-5(13-4)6(8,9)10/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERNUUIYRUMPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CS(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.